1'-(2-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(2-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a bromobenzoyl group attached to a spiro[chroman-2,4’-piperidin]-4-one scaffold. The spirocyclic structure imparts unique three-dimensional properties to the molecule, making it of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 1’-(2-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Scaffold: The chroman scaffold can be synthesized through the cyclization of appropriate phenolic precursors.
Introduction of the Piperidinone Ring: The piperidinone ring is introduced via a nucleophilic substitution reaction, often using piperidine derivatives.
Bromobenzoylation: The final step involves the bromobenzoylation of the spirocyclic intermediate, typically using 2-bromobenzoyl chloride in the presence of a base such as triethylamine.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
1’-(2-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1’-(2-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1’-(2-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1’-(2-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one can be compared with other spirocyclic compounds, such as:
Spiro[cyclopropane-1,1’-indoles]: These compounds also feature a spirocyclic structure but differ in the nature of the rings and substituents.
Spiro[benzofuran-2,4’-piperidin]-3-one: Similar in structure but with a benzofuran ring instead of a chroman ring.
The uniqueness of 1’-(2-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one lies in its specific combination of functional groups and spirocyclic scaffold, which imparts distinct physicochemical and biological properties.
Properties
IUPAC Name |
1'-(2-bromobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c21-16-7-3-1-5-14(16)19(24)22-11-9-20(10-12-22)13-17(23)15-6-2-4-8-18(15)25-20/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFVZWXCYBTOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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